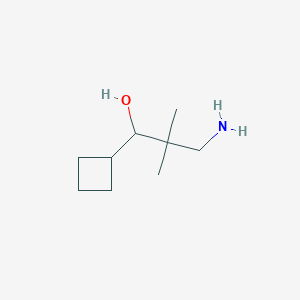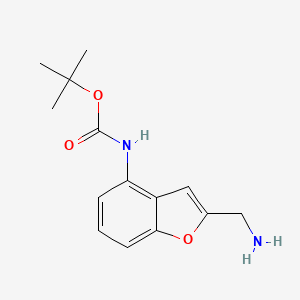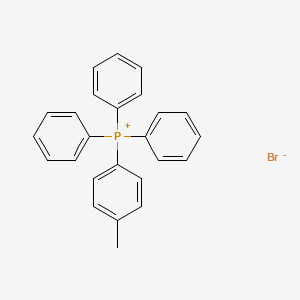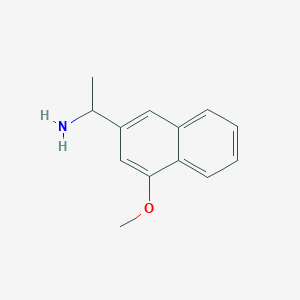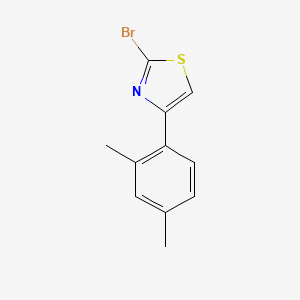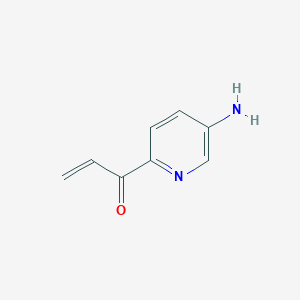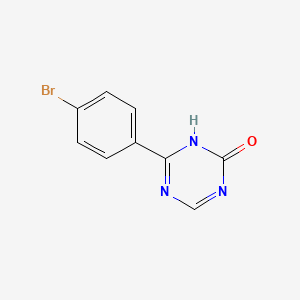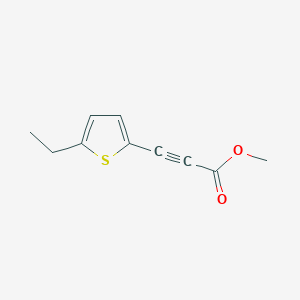![molecular formula C11H14N4O2 B13148603 1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro- CAS No. 61851-93-2](/img/structure/B13148603.png)
1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of triazinane derivatives and is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a triazinane-2,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione typically involves the reaction of 4-(dimethylamino)benzaldehyde with appropriate triazinane derivatives under controlled conditions. One common method includes the fusion of 4-(dimethylamino)benzaldehyde with triazinane derivatives in the presence of catalytic amounts of acetic anhydride and pyridine at elevated temperatures . Another approach involves the condensation of these reactants using sodium hydroxide solution in the presence of phase transfer catalysts like Aliquat 336 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazinane derivatives.
Applications De Recherche Scientifique
6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mécanisme D'action
The mechanism of action of 6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and interaction with biological molecules. The compound can form stable complexes with metal ions and participate in electron transfer reactions, which are essential for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione: Known for its photovoltaic properties.
(E)-N-(3-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide: Exhibits nonlinear optical properties.
Uniqueness
6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione stands out due to its unique triazinane core structure, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and form stable complexes makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
61851-93-2 |
|---|---|
Formule moléculaire |
C11H14N4O2 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
6-[4-(dimethylamino)phenyl]-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C11H14N4O2/c1-15(2)8-5-3-7(4-6-8)9-12-10(16)14-11(17)13-9/h3-6,9H,1-2H3,(H3,12,13,14,16,17) |
Clé InChI |
FNEOAVURACWUFP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2NC(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester](/img/structure/B13148521.png)

